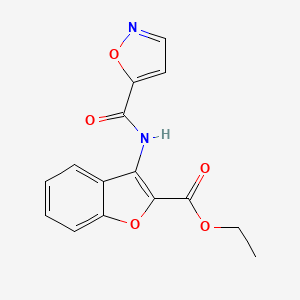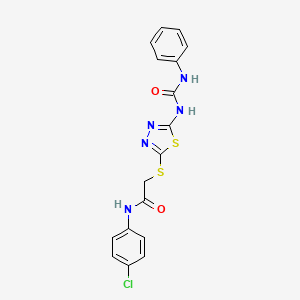
ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate is a compound that contains both benzofuran and isoxazole moieties . Benzofuran is a heterocyclic compound found in nature and is known for its wide range of biological and pharmacological applications . Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate consists of a benzofuran ring and an isoxazole ring . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis
The chemical reactions involving isoxazole and benzofuran derivatives are diverse. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Benzofuran derivatives have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds .Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds has led to various synthetic pathways and chemical properties explorations. For instance, compounds with structural similarities have been synthesized to study their chemical behaviors and potential biological activities. The development of novel synthetic methods allows for the exploration of complex molecular architectures, potentially leading to new therapeutic agents or materials with unique properties. For example, studies on the synthesis of diverse imidazole and pyrazole derivatives, as well as their modifications, offer insights into the reactivity and functionalization of such compounds, which could be relevant to Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate (Mackenzie et al., 1988); (Brown et al., 1979).
Potential Biological Activities
Investigations into related structures have also hinted at possible biological activities. For example, research into the antitumor activity of derivatives highlights the potential for discovering new therapeutic agents. The design and synthesis of compounds with specific structural features could lead to the identification of new biological activities, including antimicrobial, anti-inflammatory, and analgesic properties (Srivastava & Robins, 1983); (Rajanarendar et al., 2013).
Future Directions
The future directions in the research of Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate could involve developing new therapeutic agents, given the wide range of biological and pharmacological applications of benzofuran and isoxazole derivatives . There is also a need to develop eco-friendly synthetic strategies for isoxazole synthesis .
Mechanism of Action
Target of Action
They are potential natural drug lead compounds .
Mode of Action
Benzofuran compounds often exert their effects by interacting with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies on “Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have a broad range of effects due to their diverse biological activities .
Properties
IUPAC Name |
ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNUBCSIYABNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2685358.png)
![methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2685359.png)




![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)
![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)
![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)
![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)



